molecular formula C14H10BrN2O+ B11702142 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium CAS No. 765211-04-9

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium

Cat. No.: B11702142
CAS No.: 765211-04-9
M. Wt: 302.15 g/mol
InChI Key: QVISHXGHKAVTOX-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromophenyl group, a cyanopyridinium moiety, and an oxoethyl linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum trichloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyanopyridinium moiety, in particular, differentiates it from other bromophenyl compounds, providing unique opportunities for chemical modifications and applications.

Properties

CAS No.

765211-04-9

Molecular Formula

C14H10BrN2O+

Molecular Weight

302.15 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile

InChI

InChI=1S/C14H10BrN2O/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17/h1-7,9H,10H2/q+1

InChI Key

QVISHXGHKAVTOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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